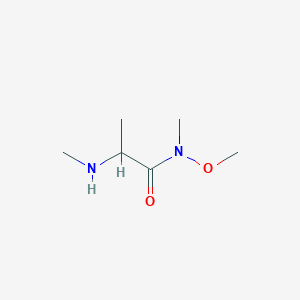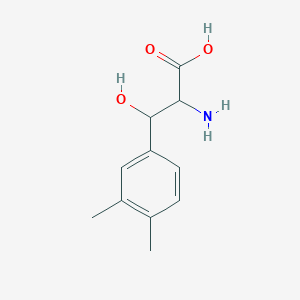
2-Amino-3-(3,4-dimethylphenyl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(3,4-dimethylphenyl)-3-hydroxypropanoic acid is an organic compound with a complex structure that includes an amino group, a hydroxy group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3,4-dimethylphenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, followed by a Mannich reaction to introduce the hydroxypropanoic acid moiety.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group in the intermediate stages of synthesis is a crucial step.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium dichromate in the presence of sulfuric acid.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-Amino-3-(3,4-dimethylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3,4-dimethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and analgesic pathways.
Comparison with Similar Compounds
2-Amino-3-phenylpropanoic acid: Lacks the dimethyl substitution, leading to different chemical and biological properties.
3-Hydroxy-3-phenylpropanoic acid: Lacks the amino group, affecting its reactivity and applications.
2-Amino-3-(4-methylphenyl)-3-hydroxypropanoic acid: Similar structure but with a single methyl group, leading to variations in its chemical behavior.
Uniqueness: 2-Amino-3-(3,4-dimethylphenyl)-3-hydroxypropanoic acid is unique due to the presence of both the amino and hydroxy groups along with the dimethylphenyl substitution
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-amino-3-(3,4-dimethylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-6-3-4-8(5-7(6)2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15) |
InChI Key |
FUUGLEQSYAYPNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(C(=O)O)N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


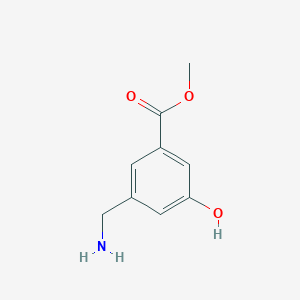


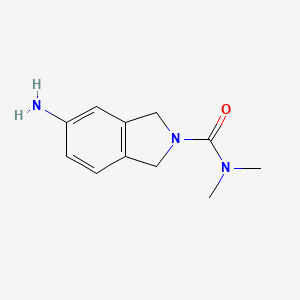
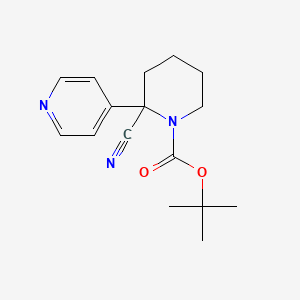
amino}acetic acid hydrochloride](/img/structure/B13520280.png)
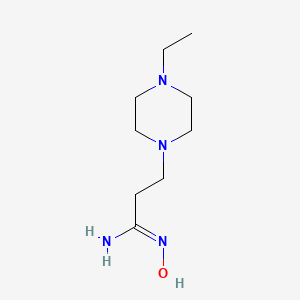
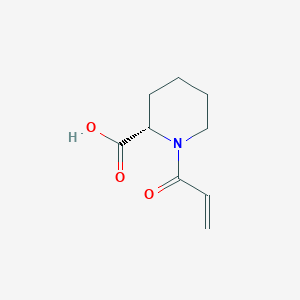

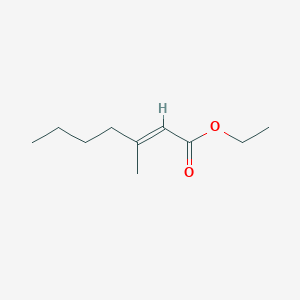
![(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid](/img/structure/B13520316.png)
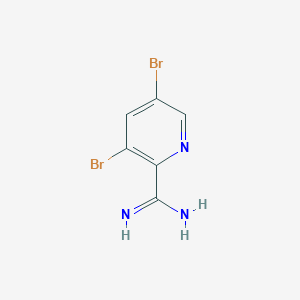
![(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoicacid](/img/structure/B13520333.png)
